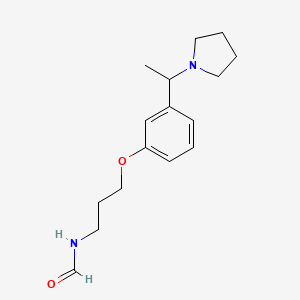
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its complex molecular configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 1-(1-pyrrolidinyl)ethylbenzene with 3-bromopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with formamide to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)acetamide
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)benzamide
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)butyramide
Uniqueness
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
78043-80-8 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[3-[3-(1-pyrrolidin-1-ylethyl)phenoxy]propyl]formamide |
InChI |
InChI=1S/C16H24N2O2/c1-14(18-9-2-3-10-18)15-6-4-7-16(12-15)20-11-5-8-17-13-19/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,17,19) |
InChI Key |
FRVWYMBOASROEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCCCNC=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















